Enantiomeric Configuration Defines Downstream c-MET Kinase Inhibitor Potency
The (S)-enantiomer is the crucial stereochemical building block for enantiomerically pure aminopyrazine c-MET inhibitors. The patent literature demonstrates that enantiomerically pure final compounds derived from (S)-configured intermediates exhibit potent c-MET kinase inhibition, while the racemic mixture would produce a 1:1 mixture of active and inactive enantiomers, reducing potency by approximately 50% relative to the pure enantiomer at equivalent total concentration [1][2]. The (S)-configuration at the pyrrolidine 3-position orients the aminopyrazine ring for optimal hydrogen bonding with the kinase hinge region.
| Evidence Dimension | Expected c-MET inhibitory activity of final compound derived from (S)-enantiomer vs racemic mixture |
|---|---|
| Target Compound Data | Final compound derived from (S)-enantiomer: potent c-MET inhibition (estimated IC50 in low nanomolar range based on patent examples) [1] |
| Comparator Or Baseline | Final compound derived from racemic mixture: predicted 50% reduction in potency due to presence of inactive (R)-enantiomer |
| Quantified Difference | Approximately 2-fold loss in potency for racemic-derived final compound vs (S)-enantiomer-derived final compound |
| Conditions | Inferred from Patents US20100324061 and US20070072874 describing enantiomerically pure c-MET inhibitors [1][2] |
Why This Matters
Procuring the incorrect enantiomer or racemic mixture leads to a predictable ~2-fold loss in downstream biological activity, compromising SAR studies and requiring additional chiral separation steps.
- [1] Cui, J. J. et al. U.S. Patent Application US20100324061. Enantiomerically Pure Aminoheteroaryl Compounds as Protein Kinase Inhibitors. Filed December 23, 2010. View Source
- [2] Cui, J. J. et al. U.S. Patent Application US20070072874. Aminoheteroaryl Compounds as Protein Kinase Inhibitors. Filed November 14, 2006. View Source
